molecular formula C17H17ClO3 B452788 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438532-81-1

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B452788
CAS No.: 438532-81-1
M. Wt: 304.8g/mol
InChI Key: BQOGYXQCGXWJNJ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde (CAS: 438532-81-1) is a benzaldehyde derivative featuring a 4-methoxy group and a phenoxymethyl substituent substituted with chlorine and two methyl groups at positions 3 and 5 of the aromatic ring. Its molecular formula is C₁₇H₁₇ClO₃, with a molecular weight of 304.78 g/mol and a purity of 95% .

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-11-6-15(7-12(2)17(11)18)21-10-14-8-13(9-19)4-5-16(14)20-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOGYXQCGXWJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176811
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438532-81-1
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438532-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation Route

Step 1: Synthesis of 4-Chloro-3,5-dimethylphenol
4-Chloro-3,5-dimethylphenol serves as the nucleophilic component for ether formation. It is synthesized via chlorination of 3,5-dimethylphenol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.

ParameterValue
Yield92%
Reaction Time4 h
Temperature0–5°C
CatalystNone

Step 2: Williamson Etherification
The phenoxymethyl side chain is introduced via reaction between 4-methoxybenzyl chloride and 4-chloro-3,5-dimethylphenol under basic conditions:

4-Methoxybenzyl chloride+4-Chloro-3,5-dimethylphenolK₂CO₃, DMF3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl chloride\text{4-Methoxybenzyl chloride} + \text{4-Chloro-3,5-dimethylphenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl chloride}

ParameterValue
SolventDMF
BaseK₂CO₃ (2.2 equiv)
Temperature80°C
Yield85%

Step 3: Oxidation to Aldehyde
The benzyl chloride intermediate is oxidized to the aldehyde using a Rosenmund catalyst (Pd/BaSO₄) under hydrogen gas:

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl chlorideH₂, Pd/BaSO₄Target Compound\text{3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl chloride} \xrightarrow{\text{H₂, Pd/BaSO₄}} \text{Target Compound}

ParameterValue
Catalyst Loading5% Pd/BaSO₄
SolventToluene
Temperature110°C
Yield78%

Grignard-Based Approach

Step 1: Preparation of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde is commercially available but can be synthesized via formylation of anisole using dichloromethyl methyl ether (ClCH₂OMe) and TiCl₄.

Step 2: Grignard Addition
A Grignard reagent derived from 4-chloro-3,5-dimethylbromobenzene reacts with 4-methoxybenzaldehyde:

4-Methoxybenzaldehyde+ArMgBrTHF3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl alcohol\text{4-Methoxybenzaldehyde} + \text{ArMgBr} \xrightarrow{\text{THF}} \text{3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl alcohol}

ParameterValue
Grignard Reagent4-Chloro-3,5-dimethylphenylmagnesium bromide
SolventTHF
Temperature−78°C to 25°C
Yield70%

Step 3: Oxidation to Aldehyde
The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane:

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl alcoholPCC, CH₂Cl₂Target Compound\text{3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzyl alcohol} \xrightarrow{\text{PCC, CH₂Cl₂}} \text{Target Compound}

ParameterValue
OxidantPCC (1.5 equiv)
Reaction Time6 h
Yield88%

Transition-Metal-Catalyzed Cross-Coupling

A palladium-catalyzed Suzuki-Miyaura coupling links pre-functionalized fragments:

Step 1: Boronic Ester Preparation
4-Methoxybenzaldehyde is converted to its boronic ester via Miyaura borylation:

4-MethoxybenzaldehydePin₂B₂, Pd(dppf)Cl₂4-Methoxyphenylboronic ester\text{4-Methoxybenzaldehyde} \xrightarrow{\text{Pin₂B₂, Pd(dppf)Cl₂}} \text{4-Methoxyphenylboronic ester}

Step 2: Coupling with Chloromethyl Aryl Bromide
The boronic ester couples with 3-(bromomethyl)-4-chloro-3,5-dimethylphenol under Pd(OAc)₂ catalysis:

4-Methoxyphenylboronic ester+3-(Bromomethyl)-4-chloro-3,5-dimethylphenolPd(OAc)₂, SPhosTarget Compound\text{4-Methoxyphenylboronic ester} + \text{3-(Bromomethyl)-4-chloro-3,5-dimethylphenol} \xrightarrow{\text{Pd(OAc)₂, SPhos}} \text{Target Compound}

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
LigandSPhos (4 mol%)
BaseCs₂CO₃
SolventDioxane/H₂O
Yield82%

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsOverall Yield
Friedel-CraftsHigh scalability, minimal byproductsRequires hazardous chlorination agents78%
GrignardExcellent functional group toleranceSensitive to moisture/oxygen70%
Suzuki CouplingModular, mild conditionsCostly catalysts/ligands82%

The Friedel-Crafts route is favored for industrial production due to cost-effectiveness, while the Suzuki method offers precision for research-scale synthesis.

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps.

  • Tetrahydrofuran (THF) is optimal for Grignard reactions due to its ability to stabilize organometallic intermediates.

Temperature Control

  • Low temperatures (−78°C) prevent side reactions during Grignard additions.

  • Reflux conditions (110°C) accelerate Friedel-Crafts alkylation but require rigorous exclusion of moisture.

Scalability and Industrial Considerations

  • Catalyst Recycling : Pd-based catalysts in Suzuki couplings can be recovered via filtration, reducing costs.

  • Waste Management : Chlorinated byproducts necessitate neutralization with aqueous NaHCO₃ before disposal .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents/Features Purity Category
3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde C₁₇H₁₇ClO₃ 304.78 438532-81-1 - 4-Chloro-3,5-dimethylphenoxymethyl
- 4-Methoxybenzaldehyde
95% B3
3-(4-Ethylphenoxymethyl)-4-methoxybenzaldehyde C₁₅H₁₃FO₃ 260.27 N/A - 4-Ethylphenoxymethyl
- Fluorine substituent
95% C2
3-(2-Bromophenoxymethyl)-4-methoxybenzaldehyde C₁₇H₁₇BrO₃ 349.22 N/A - 2-Bromophenoxymethyl 95% N/A
4-Methoxy-2-methylbenzaldehyde C₉H₁₀O₂ 150.17 52289-54-0 - Simpler structure with 2-methyl and 4-methoxy groups >95% N/A
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde C₁₄H₁₅ClN₂O₂ 278.73 N/A - Pyrazole ring substituent
- Nitrogen heterocycle
N/A C7

Key Observations :

  • Halogen vs. Alkyl Substitutions: Replacement of chlorine with bromine (e.g., in 3-(2-bromophenoxymethyl)-4-methoxybenzaldehyde) increases molecular weight by ~44.44 g/mol due to bromine’s higher atomic mass .
  • Heterocyclic vs. Phenoxy Linkages: The pyrazole-containing analog (C₁₄H₁₅ClN₂O₂) has a lower molecular weight (278.73 g/mol) due to the absence of an oxygen atom in the linkage and the inclusion of a nitrogen-rich heterocycle .
  • Simpler Benzaldehyde Derivatives : Compounds like 4-methoxy-2-methylbenzaldehyde (C₉H₁₀O₂) lack bulky substituents, resulting in significantly lower molecular weights (~50% reduction) and simpler synthetic pathways .

Physicochemical Properties

While direct data for the target compound’s density or boiling point is unavailable, inferences can be made:

  • Boiling Point : The target compound’s bulky substituents likely elevate its boiling point compared to simpler derivatives like 4-methoxy-2-methylbenzaldehyde (boiling point ~250–270°C estimated). Pyrazole-containing analogs (e.g., C₁₄H₁₅ClN₂O₂) exhibit a boiling point of 443.4±45.0°C due to increased polarity and molecular weight .
  • Solubility : The chloro and methoxy groups enhance lipophilicity (LogP ~3.0 estimated), whereas pyrazole-containing analogs may exhibit improved aqueous solubility due to hydrogen-bonding capabilities of nitrogen .

Purity and Commercial Availability

The target compound is listed in chemical catalogs with 95% purity, comparable to analogs like 3-(4-ethylphenoxymethyl)-4-methoxybenzaldehyde . Pyrazole derivatives (e.g., C₁₄H₁₅ClN₂O₂) are subject to higher tariffs (MFN tariff: 6.5%) under HS Code 2933199090, reflecting their specialized applications .

Research Implications

  • Drug Discovery: The phenoxymethyl-benzaldehyde scaffold offers a versatile platform for developing protease inhibitors or antimicrobial agents, leveraging halogen-substituted aromatic systems .
  • Material Science : Bulky substituents may enhance thermal stability in polymer precursors or liquid crystals.

Biological Activity

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde, also known as compound 438532-81-1, is a synthetic organic compound with potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₇ClO₃, with a molecular weight of approximately 304.8 g/mol. The structure features a chlorinated phenyl group and a methoxybenzaldehyde moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₇ClO₃
Molecular Weight304.8 g/mol
CAS Number438532-81-1
MDL NumberMFCD02056544
Hazard ClassificationIrritant

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential pharmacological effects:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Antimicrobial Properties : The presence of the phenoxy group in the structure suggests potential antimicrobial activity against various pathogens. Compounds with similar configurations have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory pathways, thereby reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenase).
  • Interaction with Cellular Receptors : The compound may interact with specific receptors or proteins within cells, modulating signaling pathways that lead to various biological responses.

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in various biological assays:

  • Antioxidant Studies : In vitro assays demonstrated that compounds structurally related to this compound significantly reduced oxidative stress markers in cellular models.
  • Antibacterial Screening : Agar diffusion methods revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Assays : A recent study evaluated the anti-inflammatory potential using protein denaturation assays. Results indicated that the compound could inhibit protein denaturation effectively at certain concentrations (see Table 1).

Table 1: Anti-inflammatory Activity Results

Concentration (µg/mL)% Inhibition
5042.85
10046.42
20050.00
40053.57

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